molecular formula C14H13N3O2S2 B2781363 N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 123708-44-1

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2781363
CAS RN: 123708-44-1
M. Wt: 319.4
InChI Key: ZCHXYFDHPPSVDN-UHFFFAOYSA-N
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Description

The compound “N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide” is a complex organic molecule. It contains a benzothiadiazole group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Without specific data for “N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide”, I can’t provide a detailed analysis .

Scientific Research Applications

Reactions with N-Nucleophiles

Studies have explored the reactions of N-benzyl- and N-(2-phenylethyl)maleimides with N-nucleophiles, including secondary aliphatic amines (e.g., diethylamine) and cyclic amines (e.g., piperidine and morpholine) .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data for “N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide”, I can’t provide a detailed analysis .

properties

IUPAC Name

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHXYFDHPPSVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

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